molecular formula C16H19N7 B2935087 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine CAS No. 899729-97-6

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

Cat. No. B2935087
CAS RN: 899729-97-6
M. Wt: 309.377
InChI Key: FIPKDDHJASUHLX-UHFFFAOYSA-N
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Description

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine, also known as EPTP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory receptor in the brain. By binding to a specific site on the receptor, 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine enhances the activity of the receptor, leading to increased inhibitory signaling in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine has been found to have anxiolytic, sedative, and antidepressant effects in animal models. These effects are thought to be mediated by the modulation of GABA-A receptor activity in the brain. 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine has also been found to have anticonvulsant effects, making it a potential therapeutic agent for the treatment of seizures.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of inhibitory signaling in the brain. However, one limitation of using 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine is its relatively low potency compared to other GABA-A receptor modulators, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine. One direction is the development of more potent analogs of 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine that could be used as therapeutic agents for various diseases. Another direction is the study of the long-term effects of 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine on brain function and behavior, as well as its potential for abuse and addiction. Finally, the use of 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine as a tool for studying the role of GABA receptors in the brain could lead to new insights into the mechanisms underlying anxiety, depression, and other psychiatric disorders.

Synthesis Methods

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine can be synthesized using a multi-step process, starting with the reaction of 3-ethyl-4,5-diaminopyrazole with ethyl chloroacetate to form 3-ethyl-4,5-diaminopyrazole-1-acetate. The resulting compound is then reacted with 4-phenylpiperazine to form 3-ethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[4,5-d]pyrimidine, which is finally treated with triethylorthoformate to obtain 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine.

Scientific Research Applications

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine has been studied for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In pharmacology, 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression. In neuroscience, 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine has been studied for its potential as a tool for studying the role of GABA receptors in the brain.

properties

IUPAC Name

3-ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-2-23-16-14(19-20-23)15(17-12-18-16)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKDDHJASUHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

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